

# (S)-(+)-2-(Anilinomethyl)pyrrolidine: A Chiral Diamine Ligand for Asymmetric Synthesis

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## Compound of Interest

Compound Name: (S)-(+)-2-(Anilinomethyl)pyrrolidine

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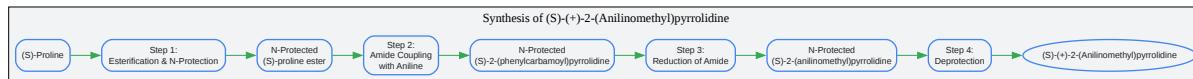
**(S)-(+)-2-(Anilinomethyl)pyrrolidine** is a versatile chiral diamine ligand derived from the naturally occurring amino acid (S)-proline. Its rigid pyrrolidine backbone and strategically positioned amino groups make it an effective ligand in a variety of stereoselective transformations, playing a crucial role in the synthesis of chiral molecules for pharmaceutical and research applications. This guide provides a comprehensive overview of its synthesis, applications in asymmetric catalysis, and detailed experimental protocols.

## Core Properties and Synthesis

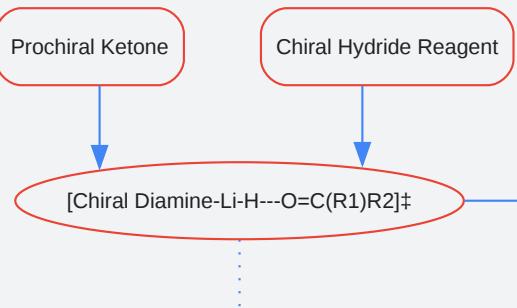
**(S)-(+)-2-(Anilinomethyl)pyrrolidine** is a colorless to pale yellow liquid that is soluble in most organic solvents. Its chirality stems from the (S)-configuration at the 2-position of the pyrrolidine ring, which is instrumental in inducing asymmetry in chemical reactions.

The synthesis of **(S)-(+)-2-(Anilinomethyl)pyrrolidine** is typically achieved through a four-step sequence starting from readily available and inexpensive (S)-proline, with an overall yield of approximately 56%.<sup>[1]</sup>

## Synthetic Workflow

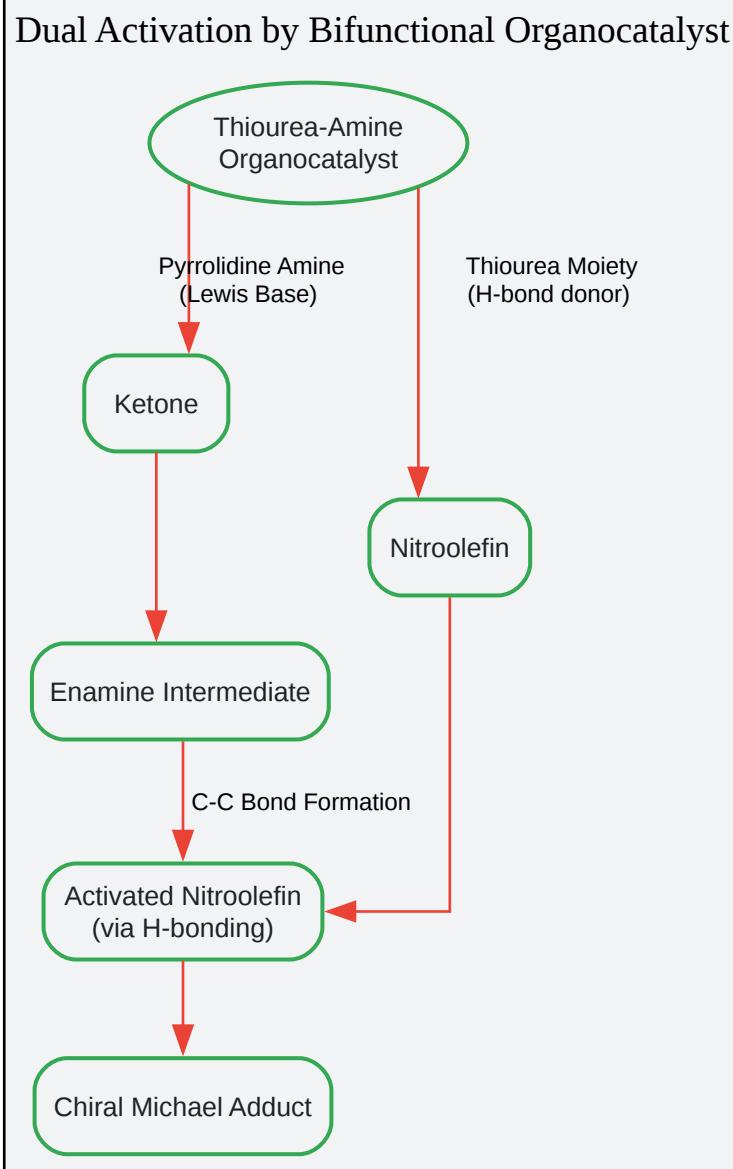


### Proposed Zimmerman-Traxler-like Transition State



The chiral diamine ligand coordinates to the lithium and aluminum hydride species, creating a rigid, sterically defined environment.

The ketone coordinates to the lithium ion in a preferred orientation to minimize steric hindrance, leading to hydride delivery to one specific face of the carbonyl.



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## References

- 1. chemtube3d.com [chemtube3d.com]
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